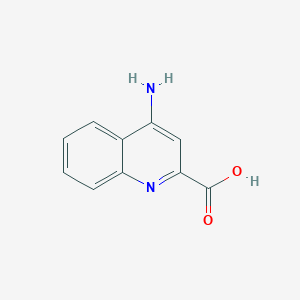

4-Aminoquinoline-2-carboxylic acid

Übersicht

Beschreibung

4-Aminoquinoline-2-carboxylic acid is a compound that belongs to the 4-aminoquinoline class . It has a molecular weight of 188.19 . The IUPAC name for this compound is 4-amino-2-quinolinecarboxylic acid . It is a powder at room temperature .

Synthesis Analysis

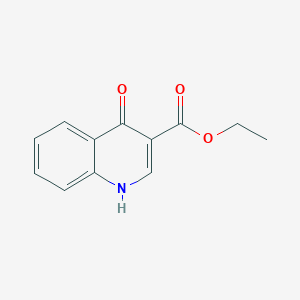

The synthesis of 4-aminoquinoline-2-carboxylic acid and its derivatives has been reported in several studies . For instance, one study reported the synthesis of quinoline-4-carboxylic acids in water . Another study reported the design and synthesis of a new series of side chain-modified 4-aminoquinolines .Molecular Structure Analysis

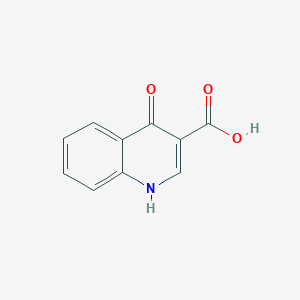

The molecular structure of 4-aminoquinoline-2-carboxylic acid consists of a quinoline ring with an amino group at the 4-position and a carboxylic acid group at the 2-position . The InChI code for this compound is 1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) .Chemical Reactions Analysis

The chemical reactions involving 4-aminoquinoline-2-carboxylic acid have been explored in several studies . For example, one study reported the use of enaminone as a replacement for 1,3-dicarbinols in the synthesis of quinoline-4-carboxylic acid . Another study reported the use of microwave irradiation for the synthesis of quinoline scaffolds .Physical And Chemical Properties Analysis

4-Aminoquinoline-2-carboxylic acid is a powder at room temperature . It has a melting point of 281-282 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Anti-Plasmodial Activity

A series of side chain-modified 4-aminoquinolines were synthesized and screened for in vitro antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum . The compounds showed significant inhibition of parasite growth, suggesting that they could be promising for further lead optimization to obtain compounds active against drug-resistant parasites .

Drug Discovery

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The 4-aminoquinoline-2-carboxylic acid could potentially be used as a building block in the synthesis of new drugs.

Synthesis of Biologically Active Quinoline Analogues

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues have been reported . The 4-aminoquinoline-2-carboxylic acid could be used in the synthesis of these analogues.

Treatment of Malaria

Malaria remains one of the most common parasitic diseases in the developing countries . The 4-aminoquinoline-2-carboxylic acid, due to its antiplasmodial activity, could be used in the development of new antimalarial agents active against drug-resistant strains .

Inhibition of β-Hematin Formation

The analogues of 4-aminoquinoline-2-carboxylic acid were found to form a strong complex with hematin and inhibited the β-hematin formation in vitro . This suggests that this class of compounds act on a heme polymerization target .

Synthesis of 2-Phenylquinoline-4-Carboxylic Acids

A method for the synthesis of 2-phenylquinoline-4-carboxylic acids was developed by treating pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts . The 4-aminoquinoline-2-carboxylic acid could potentially be used in this synthesis process.

Safety and Hazards

The safety information for 4-aminoquinoline-2-carboxylic acid indicates that it is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Zukünftige Richtungen

Recent advances in the chemistry and therapeutic potential of functionalized quinoline motifs suggest that 4-aminoquinoline-2-carboxylic acid and its derivatives could have significant potential for future drug development . The compound’s broad spectrum of bioactivity makes it a vital scaffold for leads in drug discovery .

Wirkmechanismus

Target of Action

The primary targets of 4-aminoquinoline compounds, such as chloroquine (CQ) and amodiaquine (AQ), are the parasites responsible for malaria . These compounds have been considered the most important drugs for the control and eradication of malaria .

Mode of Action

It is thought that these compounds inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form . This drug-heme complex is toxic and disrupts membrane function .

Biochemical Pathways

The biochemical pathways affected by 4-aminoquinoline compounds involve the inhibition of heme polymerase activity . This leads to the accumulation of free heme, which is toxic to the parasites . The drug-heme complex disrupts membrane function, leading to the death of the parasite .

Pharmacokinetics

The pharmacokinetics of 4-aminoquinoline compounds are influenced by their weak base properties . Their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole (DV) of the parasite .

Result of Action

The result of the action of 4-aminoquinoline compounds is the inhibition of parasite growth . For example, certain side chain-modified 4-aminoquinolines have shown significant inhibition of parasite growth against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum .

Action Environment

The action environment can influence the efficacy and stability of 4-aminoquinoline compounds. For instance, due to the weak base properties of these compounds, their effectiveness has been shown to be partly dependent upon drug accumulation in the acidic DV . This suggests that the pH of the environment can influence the action of these compounds.

Eigenschaften

IUPAC Name |

4-aminoquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCZKIAHUIXWOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626305 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinoline-2-carboxylic acid | |

CAS RN |

157915-66-7 | |

| Record name | 4-Aminoquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

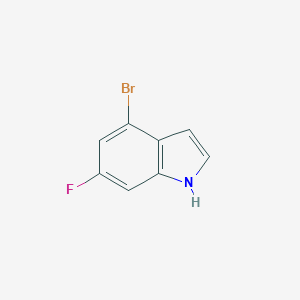

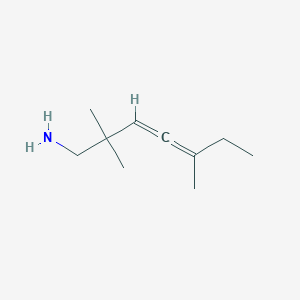

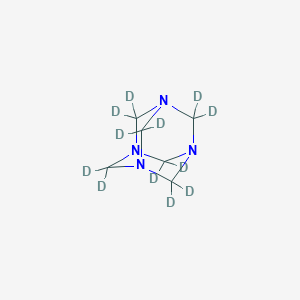

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B122590.png)